7-Iodo-8-methoxyquinoline
Overview
Description
7-Iodo-8-methoxyquinoline is a heterocyclic aromatic compound with the molecular formula C10H8INO It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method includes the reaction of 8-methoxyquinoline with iodine and a suitable oxidizing agent under controlled conditions. For instance, the reaction can be carried out in the presence of hydrogen chloride and water, followed by the addition of phenyllithium in diethyl ether at -75°C .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 7-Iodo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as in halogen-metal exchange reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the quinoline ring.
Coupling Reactions: It can undergo coupling reactions with different reagents to form more complex structures.
Common Reagents and Conditions:
Halogen-Metal Exchange: Reagents like i-PrMgCl are used for halogen-metal exchange reactions.
Oxidizing Agents: Various oxidizing agents can be used to modify the quinoline ring structure.
Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, halogen-metal exchange can lead to the formation of boronated quinoline derivatives .
Scientific Research Applications
7-Iodo-8-methoxyquinoline has diverse applications in scientific research:
Biology: The compound is used in the study of biological systems and as a precursor for biologically active molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Iodo-8-methoxyquinoline involves its interaction with various molecular targets. The iodine atom can facilitate the formation of reactive intermediates, which can interact with biological molecules. The methoxy group enhances the compound’s solubility and reactivity, allowing it to participate in various biochemical pathways .
Comparison with Similar Compounds
- 7-Fluoro-8-methoxyquinoline
- 7-Chloro-8-methoxyquinoline
- 7-Bromo-8-methoxyquinoline
Comparison: 7-Iodo-8-methoxyquinoline is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and higher reactivity make it suitable for specific applications where other halogens may not be as effective .
Properties
IUPAC Name |
7-iodo-8-methoxyquinoline | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO/c1-13-10-8(11)5-4-7-3-2-6-12-9(7)10/h2-6H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USJSYSVZUXDYPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=CC=C2)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60569749 | |
Record name | 7-Iodo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36749-00-5 | |
Record name | 7-Iodo-8-methoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60569749 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.